![molecular formula C12H17N7O5 B235169 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide CAS No. 154094-96-9](/img/structure/B235169.png)
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide is a chemical compound that has been widely used in scientific research. It is a member of the nitroimidazole family of compounds, which are known for their antimicrobial and antitumor properties. In
Wirkmechanismus
The mechanism of action of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reduction of the nitro group to a hydroxylamine by hypoxic cells. This reduction is catalyzed by nitroreductase enzymes, which are upregulated in hypoxic cells. The hydroxylamine then reacts with DNA, leading to DNA strand breakage and cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide are primarily related to its ability to selectively target hypoxic cells. This compound has been shown to be effective in killing hypoxic tumor cells, while sparing normal cells. Additionally, this compound has been shown to induce autophagy, a process in which cells recycle their own components to survive under stress conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide in lab experiments include its ability to selectively target hypoxic cells, its effectiveness in killing tumor cells, and its ability to induce autophagy. However, there are also limitations to using this compound, including its potential toxicity to normal cells and the need for nitroreductase expression in hypoxic cells for it to be effective.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide. One direction is to explore its potential as a cancer therapy, either alone or in combination with other agents. Another direction is to investigate its potential as a hypoxia imaging agent, which could be used to identify hypoxic regions in tumors for targeted therapy. Additionally, there is potential for using this compound in combination with immunotherapy to enhance the immune response against tumors.
Synthesemethoden
The synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reaction of 2-methyl-5-nitroimidazole with ethyl bromoacetate to form 2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate. This intermediate is then reacted with ammonia to form 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine. Finally, this compound is reacted with acetic anhydride to form 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide has been widely used in scientific research due to its ability to selectively target hypoxic cells. Hypoxia is a condition in which cells are deprived of oxygen, which can occur in tumors due to their abnormal vasculature. This compound has been shown to be effective in killing hypoxic tumor cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
154094-96-9 |
|---|---|
Produktname |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide |
Molekularformel |
C12H17N7O5 |
Molekulargewicht |
337.29 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H15N7O5/c1-8-14-5-11(18(21)22)16(8)4-3-13-10(20)7-17-9(2)15-6-12(17)19(23)24/h5-6H,3-4,7H2,1-2H3,(H,13,20) |
InChI-Schlüssel |
KMCIIMXLGQMJCT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Synonyme |
2-[2-methyl-3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-5-nitro-2H-imi dazol-1-yl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
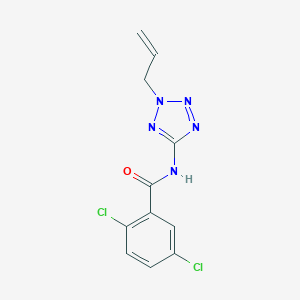
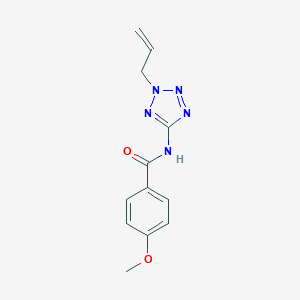
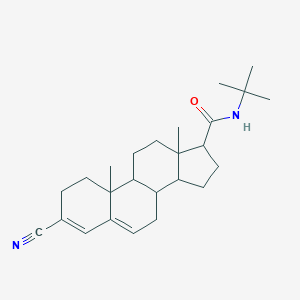
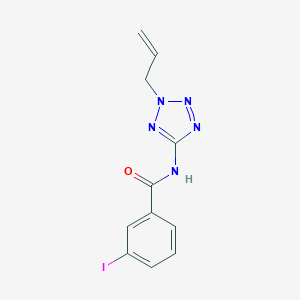
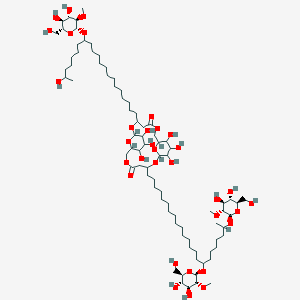



![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)